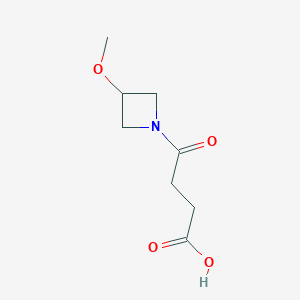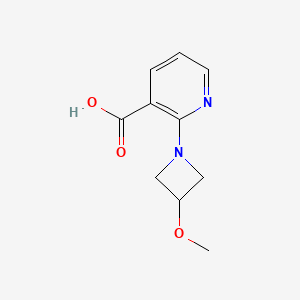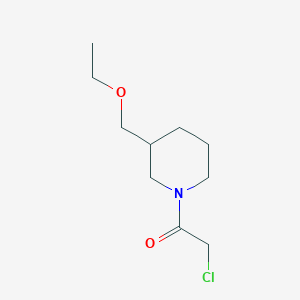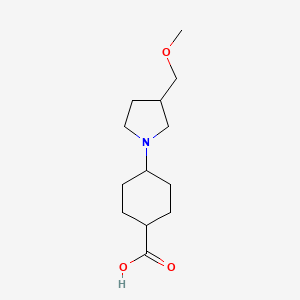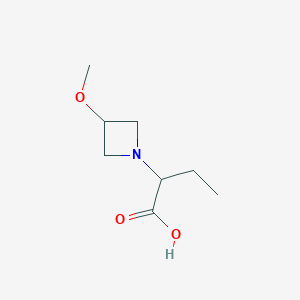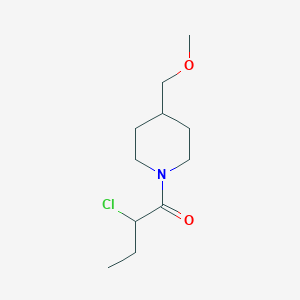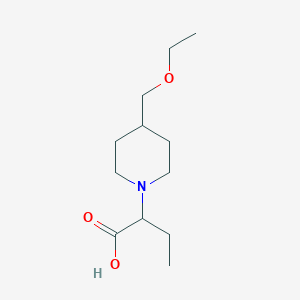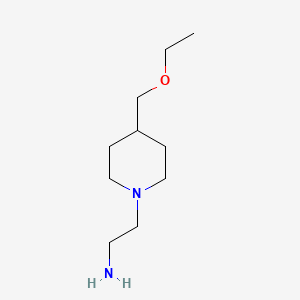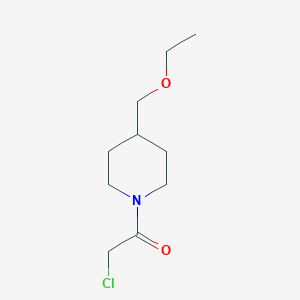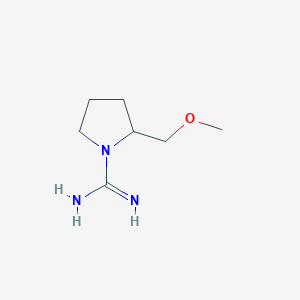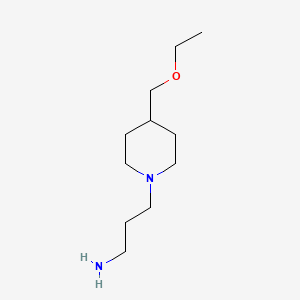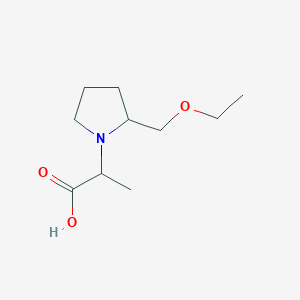
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid, there are related compounds that have been synthesized. For instance, substituted 2-(2-Oxopyrrolidin-1-yl)acetamides have been synthesized through the reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts . This method might provide some insights into the potential synthesis of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid.Aplicaciones Científicas De Investigación
Medicinal Chemistry: Enhancing Pharmacokinetic Properties
The pyrrolidine ring, a core structure in 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid, is frequently utilized in medicinal chemistry to improve the pharmacokinetic properties of drug candidates . Its saturated nature and non-planarity due to pseudorotation contribute to the stereochemistry of molecules, potentially affecting their absorption, distribution, metabolism, and excretion (ADME) profiles.
Drug Design: Scaffold for Target Selectivity
In drug design, the pyrrolidine scaffold is instrumental in achieving target selectivity . The ability to introduce various substituents at different positions allows for the exploration of the pharmacophore space, leading to compounds with a high degree of specificity towards biological targets.
Organic Synthesis: Stereoselective Reactions
The stereogenicity of the pyrrolidine ring makes it a valuable component in stereoselective synthesis . The spatial orientation of substituents on the pyrrolidine ring can be exploited to synthesize enantiomerically pure compounds, which is crucial for the development of drugs with desired biological activity and reduced side effects.
Biochemistry: Probing Enzymatic Mechanisms
In biochemistry, derivatives of pyrrolidine, such as 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid, can serve as enzyme inhibitors or substrates to study the mechanisms of enzymatic reactions . By observing how these compounds interact with enzymes, researchers can gain insights into enzyme function and regulation.
Pharmacology: Modulating Biological Activity
The pyrrolidine ring’s influence on the biological activity of compounds is significant in pharmacology . Its incorporation into drug molecules can lead to variations in biological activity, which is essential for the development of new therapeutics with improved efficacy and safety profiles.
Chemical Engineering: Process Optimization
In chemical engineering, the synthesis and application of compounds like 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid can be optimized for large-scale production . This involves improving reaction conditions, maximizing yields, and ensuring the purity of the final product, which is vital for industrial applications.
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives are known to interact with various targets, depending on their specific structures and functional groups .
Mode of Action
The mode of action would depend on the specific target of the compound. Pyrrolidine derivatives can interact with their targets in various ways, such as binding to active sites or altering the conformation of target proteins .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure and functional groups. Pyrrolidine derivatives, due to their heterocyclic nature, can have diverse pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Pyrrolidine derivatives can have a wide range of effects, from modulating enzyme activity to altering cell signaling .
Propiedades
IUPAC Name |
2-[2-(ethoxymethyl)pyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-3-14-7-9-5-4-6-11(9)8(2)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKFRGCFHCNDIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



